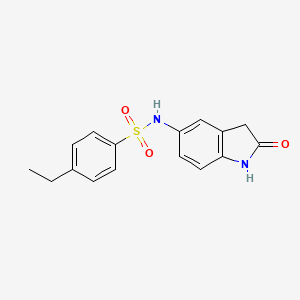
4-Ethyl-N-(2-Oxoindolin-5-yl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound that has garnered attention due to its potential biological and industrial applications. This compound features an indoline core, which is a common structural motif in many biologically active molecules .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins.
Medicine: Research indicates its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions
Wirkmechanismus
Target of Action
The primary target of 4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is procaspase-3 , a key enzyme regulating apoptosis responses . This compound is part of a series of novel molecules designed to activate procaspase-3 . Procaspase-3 is known as the executioner caspase and plays a crucial role in the regulation of apoptosis, a process linked to normal cellular growth and death .
Mode of Action
4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide interacts with its target, procaspase-3, to induce apoptosis . This interaction leads to the activation of procaspase-3, which in turn triggers a cascade of events leading to programmed cell death or apoptosis . This process is a part of the body’s natural mechanism to eliminate abnormal cells, such as cancer cells .
Biochemical Pathways
The activation of procaspase-3 by 4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide affects the intrinsic pathway of the apoptotic machine . This pathway involves a number of proteins, including BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP . The activation of procaspase-3 leads to the downstream effects of these proteins, ultimately causing the death of cancer cells .
Result of Action
The result of the action of 4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is the induction of apoptosis in cancer cells . Specifically, the compound has shown notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . The compound causes these cells to accumulate in the S phase of the cell cycle and substantially induces late cellular apoptosis .
Biochemische Analyse
Biochemical Properties
. This suggests that 4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
While specific cellular effects of 4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide are not yet fully known, compounds with similar structures have shown notable cytotoxicity toward human cancer cell lines . This suggests that 4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is not fully understood. Based on its structure, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 2-oxoindoline-5-amine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the indoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-ethyl-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide
- 4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
- 2-oxoindoline-based acetohydrazides
Uniqueness
4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is unique due to its specific substitution pattern on the indoline core and the presence of the sulfonamide group.
Eigenschaften
IUPAC Name |
4-ethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-2-11-3-6-14(7-4-11)22(20,21)18-13-5-8-15-12(9-13)10-16(19)17-15/h3-9,18H,2,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAXKCXAOVYEJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2517981.png)
![N-(4-isopropylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2517984.png)
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2517985.png)
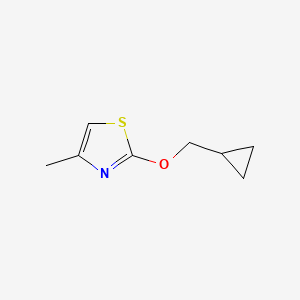
![3-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2517988.png)
![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2517989.png)
![propan-2-yl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2517990.png)
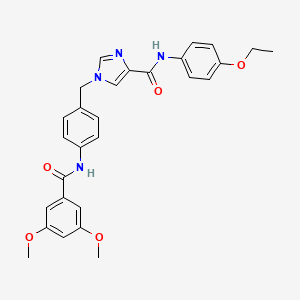
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide](/img/structure/B2517992.png)
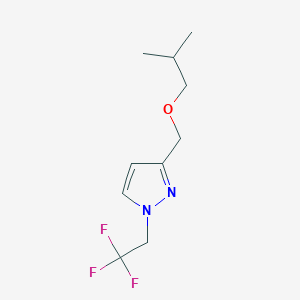
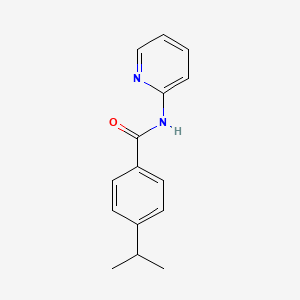

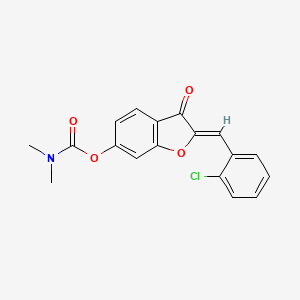
![Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2518000.png)
